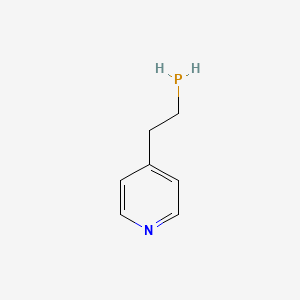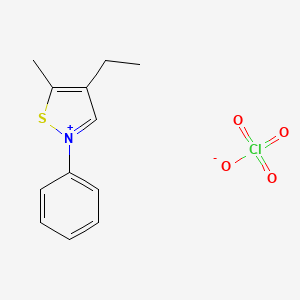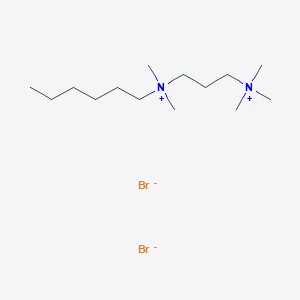![molecular formula C11H16O B14272534 1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 130223-94-8](/img/structure/B14272534.png)
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes an ethynyl group and an oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with an oxidizing agent to form the oxabicycloheptane ring. The ethynyl group is then introduced through a subsequent reaction. Common reagents used in these reactions include peracids for the oxidation step and acetylene derivatives for the ethynylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo reactions that generate reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the ethynyl group.
1,2-Epoxycyclohexane: Another epoxide derivative with a simpler structure.
Tetramethyleneoxirane: A related compound with a different ring structure.
Uniqueness
1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane is unique due to the presence of both the ethynyl group and the oxabicycloheptane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
130223-94-8 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H16O/c1-5-11-9(2,3)7-6-8-10(11,4)12-11/h1H,6-8H2,2-4H3 |
InChI Key |
VOOHSAWHTKOBQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1(O2)C#C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
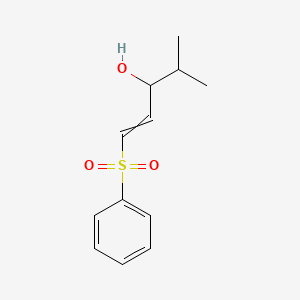
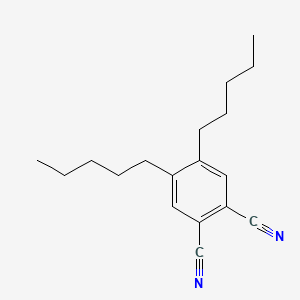
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
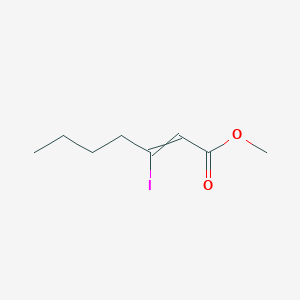
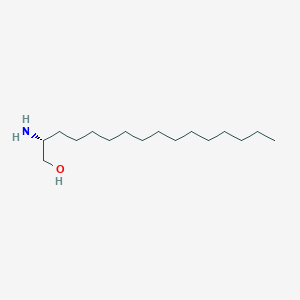

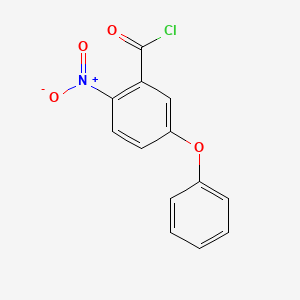
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
